molecular formula C20H24N2O3 B13410040 (1S,14S,15E)-15-ethylidene-6-hydroxy-18-(hydroxymethyl)-17-methyl-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4(9),5,7-tetraen-12-one

(1S,14S,15E)-15-ethylidene-6-hydroxy-18-(hydroxymethyl)-17-methyl-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4(9),5,7-tetraen-12-one

Cat. No.: B13410040
M. Wt: 340.4 g/mol
InChI Key: MOAWWDRCFPJTIT-UVTBBOSTSA-N
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Description

The compound “(1S,14S,15E)-15-ethylidene-6-hydroxy-18-(hydroxymethyl)-17-methyl-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4(9),5,7-tetraen-12-one” is a complex organic molecule characterized by multiple rings and functional groups. Such compounds often exhibit unique chemical properties and biological activities, making them of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of complex organic compounds like this one typically involves multiple steps, including the formation of rings, introduction of functional groups, and stereochemical control. Common synthetic routes may include:

    Cyclization reactions: to form the tetracyclic core.

    Functional group transformations: to introduce hydroxyl, methyl, and ethylidene groups.

    Stereoselective reactions: to ensure the correct spatial arrangement of atoms.

Industrial Production Methods

Industrial production of such compounds may involve:

    Optimization of reaction conditions: to maximize yield and purity.

    Use of catalysts: to enhance reaction rates and selectivity.

    Scale-up processes: to produce the compound in large quantities.

Chemical Reactions Analysis

Types of Reactions

The compound may undergo various types of chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of new functionalized compounds.

Scientific Research Applications

The compound may have various scientific research applications, including:

    Chemistry: Study of its unique chemical properties and reactivity.

    Biology: Investigation of its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Exploration of its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: Use as a precursor for the synthesis of other complex molecules or as a functional material.

Mechanism of Action

The mechanism by which the compound exerts its effects may involve:

    Molecular targets: Binding to specific proteins, enzymes, or receptors.

    Pathways involved: Modulation of biochemical pathways, such as signal transduction or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds may include other tetracyclic organic molecules with multiple functional groups. Examples include:

    Steroids: Tetracyclic compounds with various biological activities.

    Alkaloids: Nitrogen-containing tetracyclic compounds with medicinal properties.

Uniqueness

The uniqueness of the compound may lie in its specific functional groups, stereochemistry, and biological activities, distinguishing it from other similar compounds.

Properties

Molecular Formula

C20H24N2O3

Molecular Weight

340.4 g/mol

IUPAC Name

(1S,14S,15E)-15-ethylidene-6-hydroxy-18-(hydroxymethyl)-17-methyl-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4(9),5,7-tetraen-12-one

InChI

InChI=1S/C20H24N2O3/c1-3-11-9-22(2)18-7-15-14-6-12(24)4-5-17(14)21-20(15)19(25)8-13(11)16(18)10-23/h3-6,13,16,18,21,23-24H,7-10H2,1-2H3/b11-3-/t13-,16?,18+/m1/s1

InChI Key

MOAWWDRCFPJTIT-UVTBBOSTSA-N

Isomeric SMILES

C/C=C\1/CN([C@H]2CC3=C(C(=O)C[C@H]1C2CO)NC4=C3C=C(C=C4)O)C

Canonical SMILES

CC=C1CN(C2CC3=C(C(=O)CC1C2CO)NC4=C3C=C(C=C4)O)C

Origin of Product

United States

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